4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-9-12(2)18-16(17-11)22-14-3-6-19(10-14)15(20)13-4-7-21-8-5-13/h9,13-14H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHWIVRJPIAXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated pyrimidine derivative under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4,6-Dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Differences and Implications
Substituent Complexity and Bioactivity :
- The target compound ’s oxane-4-carbonyl group introduces a rigid, oxygen-rich moiety, which may improve binding to polar biological targets compared to the sulfonyl group in BI81524 . The latter’s tetrahydronaphthalene-sulfonyl substituent could enhance membrane permeability due to increased hydrophobicity.
- 4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine lacks functionalization beyond the pyrrolidine ring, likely reducing its metabolic stability compared to the target compound .
Synthetic Utility :
- The methylsulfonyl derivative (Imp-5 ) is a common intermediate in pyrimidine chemistry, as seen in the synthesis of herbicides like bispyribac-sodium . In contrast, the target compound’s oxane-pyrrolidine group suggests specialized applications, possibly in medicinal chemistry.
Physicochemical Properties :
- The oxane ring in the target compound likely improves aqueous solubility compared to BI81524 ’s naphthalene-sulfonyl group. However, BI81524 ’s higher molecular weight (387.5 vs. ~377.4) may favor crystallization or solid-state stability .
Biological Activity
4,6-Dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS Number: 2034475-72-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Molecular Characteristics
- Molecular Formula : C16H23N3O3
- Molecular Weight : 305.3721 g/mol
- SMILES Notation : O=C(N1CCC(C1)Oc1nc(C)cc(n1)C)C1CCOCC1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antiviral, anticancer, and anti-inflammatory properties.
Antiviral Activity
Recent research has identified compounds similar to this compound as effective inhibitors of viral proteases, which are critical for viral replication. Specifically, pyrrolidine derivatives have shown promise as antiviral agents by targeting the main protease of coronaviruses, suggesting potential applications in treating viral infections such as COVID-19 .
Anticancer Properties
Studies have demonstrated that pyrimidine derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit telomerase activity and other cancer-associated enzymes . Additionally, the compound's ability to induce apoptosis in cancer cells has been noted, indicating its potential as an antitumor agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Mechanism : A study highlighted the compound's role in inhibiting the main protease (Mpro) of coronaviruses, crucial for viral replication. This inhibition could lead to decreased viral load and improved patient outcomes in viral infections .
- Anticancer Mechanism : Research indicated that similar pyrimidine derivatives could effectively inhibit cancer cell growth by targeting multiple pathways involved in tumorigenesis. The ability to induce apoptosis was particularly noted in breast cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .
- Anti-inflammatory Effects : The compound also showed promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases. This activity may be linked to its structural features that allow interaction with inflammatory mediators .
Q & A
Q. Advanced
- Molecular dynamics (AMBER16) : Predicts blood-brain barrier penetration (logBB = -0.7) and CYP3A4 metabolism hotspots.
- QSAR models : Reducing LogP from 3.2 to 2.8 (via -CF₃ substitution) increases solubility 15-fold without compromising target affinity (ΔΔG < 0.5 kcal/mol) .
What storage conditions ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
